molecular formula C15H21N3O4S2 B049235 FTase Inhibitor II CAS No. 156707-43-6

FTase Inhibitor II

货号 B049235
CAS 编号: 156707-43-6
分子量: 371.5 g/mol
InChI 键: QZVAZQOXHOMYJF-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTase Inhibitors target the enzyme farnesyl transferase (FTase), which plays a crucial role in the post-translational modification of proteins, including those involved in signal transduction and cancer progression. Inhibition of FTase is a promising strategy for cancer chemotherapeutics due to its role in the modification of oncogenic proteins like Ras.

Synthesis Analysis

The synthesis of FTase inhibitors involves strategies that target both FTase and geranylgeranyl transferase (GGTase), inhibiting enzymes upstream of FTase and GGTase. Lipophilic bisphosphonates have been identified as dual inhibitors, showing significant activity against tumor cell growth and invasiveness (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of FTase inhibitors is designed to inhibit the enzyme selectively. The crystal structure analysis reveals how inhibitors bind to the enzyme and block its activity. Detailed studies have been conducted to understand the interaction between FTase and its inhibitors at an atomic level, providing insight into substrate specificity and inhibition mechanisms (Long et al., 2002).

Chemical Reactions and Properties

FTase inhibitors react by binding to the enzyme's active site, preventing the transfer of farnesyl groups to protein substrates. This inhibition affects the processive nature of FTase and its ability to modify target proteins, including oncogenic Ras proteins. The inhibition mechanism involves blocking the enzyme's ability to bind and process its substrates, thereby affecting the signaling pathways involved in cancer progression (Sousa et al., 2008).

Physical Properties Analysis

The physical properties of FTase inhibitors, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The design of lipophilic bisphosphonates, for instance, aims at improving these properties to enhance their inhibitory activity against FTase and GGTase, leading to better in vitro and in vivo efficacy (Zhang et al., 2009).

Chemical Properties Analysis

FTase inhibitors exhibit a range of chemical interactions with the enzyme, including binding to specific sites and potentially exploiting new binding pockets. Computational and conformational evaluations have revealed variations in the binding affinities of analogues, elucidating the enzyme's specificity and the basis for the selectivity of inhibitors. This understanding aids in the development of more potent and selective inhibitors (Henriksen et al., 2005).

科学研究应用

1. Specific Scientific Field: Cancer Research FTase Inhibitor II is used in the field of cancer research, specifically in the study of targeted therapies .

4. Results or Outcomes FTase Inhibitor II has shown potential in inhibiting the growth of various cancer cells . For example, it has been reported for the treatment of pancreatic cancer, lung cancer, colon cancer, and others . It has also shown no toxicity to untransformed cells .

1. Specific Scientific Field: Rhabdomyosarcoma Research FTase Inhibitor II is used in the field of rhabdomyosarcoma research .

3. Methods of Application or Experimental Procedures Tipifarnib is applied to RMS cells in vitro and in vivo to study its effects on the farnesylation of HRAS . The specific methods of application or experimental procedures would depend on the specific research context.

4. Results or Outcomes Tipifarnib has shown potential in inhibiting the growth of RMS cells . It reduces HRAS processing and plasma membrane localization, leading to decreased GTP-bound HRAS and decreased signaling through RAS effector pathways . In HRAS-mutant cell lines, tipifarnib reduced two-dimensional and three-dimensional cell growth, and in vivo treatment with tipifarnib resulted in tumor growth inhibition exclusively in HRAS-mutant RMS xenografts .

1. Specific Scientific Field: Anticancer Drug Development FTase Inhibitor II is used in the field of anticancer drug development .

3. Methods of Application or Experimental Procedures In the evaluation of NCI cancer cell lines, compound 17a, an FTase inhibitor, showed inhibitory effects on the proliferation of various cancer cells . The specific methods of application or experimental procedures would depend on the specific research context.

4. Results or Outcomes Compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM . This suggests that FTase inhibitors could potentially be used as anticancer drugs .

未来方向

FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .

属性

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTase Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTase Inhibitor II
Reactant of Route 2
FTase Inhibitor II
Reactant of Route 3
FTase Inhibitor II
Reactant of Route 4
FTase Inhibitor II
Reactant of Route 5
FTase Inhibitor II
Reactant of Route 6
FTase Inhibitor II

Citations

For This Compound
25
Citations
JL Song, TC White - Microbiology, 2003 - microbiologyresearch.org
… Cells were treated with FTase Inhibitor II and two GGTase inhibitors (GGTI-286 and GGTI-… Furthermore, when cells were treated with a combination of GGTI-2147 and FTase Inhibitor II in …
Number of citations: 40 www.microbiologyresearch.org
HY Chang, TH Cheng, AHJ Wang - IUBMB life, 2021 - Wiley Online Library
… Tipifarnib FTase inhibitor II Atypical chronic myeloid leukemia, BCR-ABL1 … Antroquinonol FTase inhibitor II Chronic hepatitis B … Lonafarnib FTase inhibitor II Chronic hepatitis D …
Number of citations: 24 iubmb.onlinelibrary.wiley.com
S Amos, GT Redpath, G Polar, R McPheson… - Cell Death & …, 2006 - nature.com
… The inhibition of Ras prenylation by FTase (FTase inhibitor II) or GGTase (GGTI-298) alone did not significantly reduce GBM viability. In contrast, the same concentration (10 μM) of FTA …
Number of citations: 25 www.nature.com
CT Chiou, CC Shen, TH Tsai, YJ Chen… - Journal of Natural …, 2016 - ACS Publications
… FTase inhibitor II, a potent PFTase inhibitor, was used as the positive control. Compounds 1–3 and 5 showed moderate inhibitory activity with IC 50 values of 5.0–8.5 μM, while 6 and 4 …
Number of citations: 13 pubs.acs.org
MA Vallim, L Fernandes, JA Alspaugh - Microbiology, 2004 - microbiologyresearch.org
… FPT Inhibitor III and a related compound, FTase inhibitor II, but no antifungal activity was observed at FPT … However, slightly lower concentrations of FTase inhibitor II were able to inhibit …
Number of citations: 64 www.microbiologyresearch.org
WC Lee, CH Choi, SH Cha, HL Oh, YK Kim - Neurochemical research, 2005 - Springer
… are involved in mediating H2O2-induced cell death, we examined the ability of the broad spectrum growth factor receptor inhibitor suramin and the Ras inhibitor FTase inhibitor II to …
Number of citations: 103 link.springer.com
M Schlitzer - Current Medicinal Chemistry-Anti-Infective Agents, 2005 - ingentaconnect.com
… The FTase-Inhibitor II 3 displayed almost equal potency against the plasmodial (IC50 = 53 nM) and mammalian enzyme (IC50 = 75 nM). However, its cell permeable prodrug FTase-…
Number of citations: 9 www.ingentaconnect.com
D Chakrabarti, T Da Silva, J Barger, S Paquette… - Journal of Biological …, 2002 - ASBMB
Comparison of the malaria parasite and mammalian protein prenyltransferases and their cellular substrates is important for establishing this enzyme as a target for developing …
Number of citations: 182 www.jbc.org
KE Bowers, CA Fierke - Biochemistry, 2004 - ACS Publications
… containing ∼500 nM enzyme and 10 μM FTase inhibitor II (Calbiochem) in 50 mM Heppso−… The assays contained 20 nM enzyme and 40 nM FTase inhibitor II, as a FPP analogue. …
Number of citations: 34 pubs.acs.org
H Qiao, JM May - Free Radical Biology and Medicine, 2009 - Elsevier
… THP-1 monocytes were pretreated with (A) Ras inhibitors manumycin A, FTase inhibitor II, and FTase inhibitor III or (B) the B-Raf inhibitor SB-590885. Whole-cell lysates were extracted …
Number of citations: 56 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。